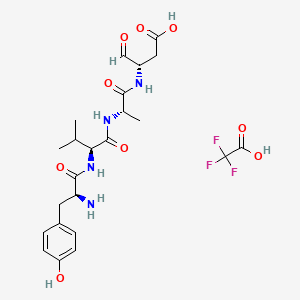
YVAD-CHO (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YVAD-CHO (trifluoroacetate salt) is a potent inhibitor of caspase-1/interleukin-1β converting enzyme (ICE). It is a non-acetylated form of Ac-YVAD-CHO and is used primarily in biochemical research to study apoptosis and inflammation . The compound has a molecular formula of C21H30N4O7 • XCF3COOH and a molecular weight of 450.5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YVAD-CHO involves the sequential coupling of amino acids to form the peptide chain H-Tyr-Val-Ala-Asp-CHO. The final product is then treated with trifluoroacetic acid to obtain the trifluoroacetate salt . The reaction conditions typically involve the use of protecting groups to prevent side reactions and the use of coupling reagents such as HATU or EDC to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of YVAD-CHO follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is lyophilized to obtain a stable, solid form .
Chemical Reactions Analysis
Types of Reactions
YVAD-CHO primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under acidic conditions but can be hydrolyzed under basic conditions .
Common Reagents and Conditions
Common reagents used in the synthesis of YVAD-CHO include amino acid derivatives, coupling reagents like HATU or EDC, and protecting groups such as Fmoc or Boc . The reactions are typically carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere conditions.
Major Products
The major product of the synthesis is the peptide YVAD-CHO, which is then converted to its trifluoroacetate salt form. The purity of the final product is typically greater than 95% .
Scientific Research Applications
YVAD-CHO is widely used in scientific research, particularly in the fields of cell biology, neuroscience, and immunology . It is used to study the role of caspase-1 in apoptosis and inflammation. The compound has been shown to inhibit apoptosis induced by ceramide or irinotecan in various cell lines . It is also used to study the effects of caspase-1 inhibition on cell death and inflammation in primary rat microglia and cerebellar granule neurons .
Mechanism of Action
YVAD-CHO exerts its effects by inhibiting the activity of caspase-1, a cysteine protease involved in the cleavage of pro-interleukin-1β to its active form . By inhibiting caspase-1, YVAD-CHO prevents the activation of the inflammasome and the subsequent release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . This inhibition of caspase-1 activity leads to a reduction in inflammation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Ac-YVAD-CHO: A similar compound that is acetylated and also inhibits caspase-1.
Ac-DEVD-CHO: A caspase-3 inhibitor with a different peptide sequence.
Uniqueness
YVAD-CHO is unique in its non-acetylated form, which allows for specific inhibition of caspase-1 without affecting other caspases . This specificity makes it a valuable tool in studying the role of caspase-1 in various biological processes and diseases .
Properties
Molecular Formula |
C23H31F3N4O9 |
|---|---|
Molecular Weight |
564.5 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H30N4O7.C2HF3O2/c1-11(2)18(25-20(31)16(22)8-13-4-6-15(27)7-5-13)21(32)23-12(3)19(30)24-14(10-26)9-17(28)29;3-2(4,5)1(6)7/h4-7,10-12,14,16,18,27H,8-9,22H2,1-3H3,(H,23,32)(H,24,30)(H,25,31)(H,28,29);(H,6,7)/t12-,14-,16-,18-;/m0./s1 |
InChI Key |
WCANZHRQONOARC-PNMKJZCWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















